N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Historical Context and Initial Research:

Mechanism of Action:

Busulfan is an alkylating agent, meaning it can transfer alkyl groups (hydrocarbon chains) to other molecules. This process can damage DNA, hindering cell division and leading to cell death in rapidly dividing cancer cells.

Clinical Applications:

Busulfan has been used to treat various types of cancers, including:

It is often used as part of a conditioning regimen before bone marrow transplantation, aiming to suppress the recipient's immune system and prevent rejection of the transplanted marrow .

Current Research:

While busulfan has been a mainstay in cancer treatment for decades, research continues to explore its potential applications and limitations. Current research areas include:

- Combination therapies: Investigating the efficacy and safety of combining busulfan with other chemotherapeutic agents or targeted therapies for improved treatment outcomes .

- Reduced-intensity conditioning regimens: Exploring the use of lower doses of busulfan in conditioning regimens for bone marrow transplantation, aiming to minimize side effects while maintaining effectiveness .

- Development of new formulations: Researching new formulations of busulfan with improved drug delivery and reduced toxicity profiles .

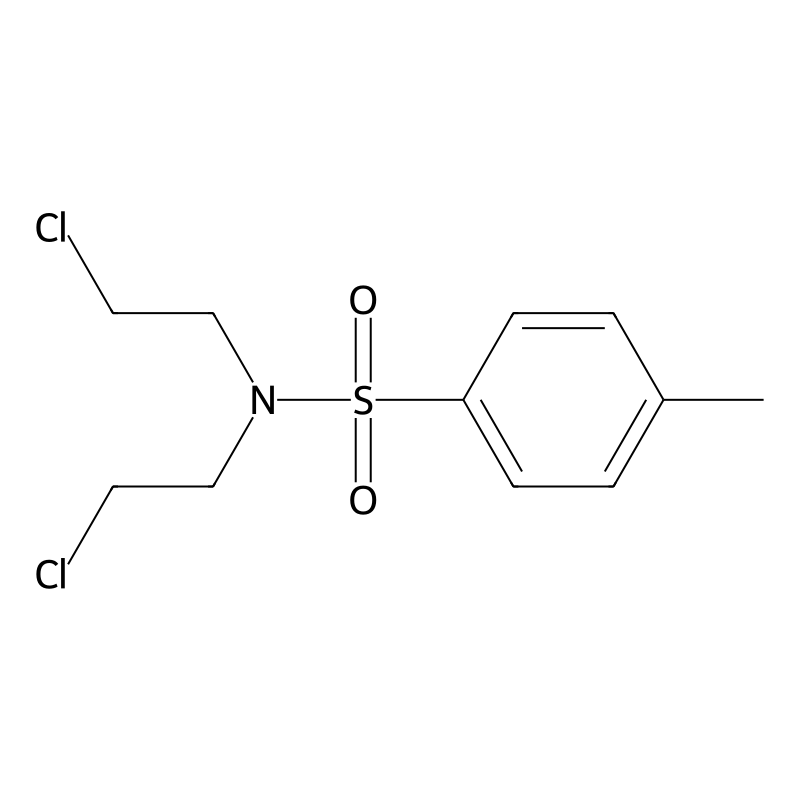

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a chemical compound with the molecular formula C₁₁H₁₅Cl₂NO₂S and a molecular weight of approximately 296.2 g/mol. It is classified under sulfonamide compounds and features a p-toluenesulfonamide structure, where two 2-chloroethyl groups are attached to the nitrogen atom of the sulfonamide moiety. This compound is identified by its CAS number 42137-88-2 and has various applications in both biological and chemical research contexts .

- Alkylation Reactions: The chloroethyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Hydrolysis: In aqueous conditions, the chloroethyl groups may hydrolyze to form p-toluenesulfonamide and 2-chloroethanol.

- Condensation Reactions: The sulfonamide group can react with amines or alcohols, leading to the formation of new sulfonamide derivatives.

These reactions make N,N-Bis(2-chloroethyl)-p-toluenesulfonamide a versatile intermediate in synthetic organic chemistry .

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide exhibits significant biological activity, particularly as an antibacterial agent. Its mechanism involves inhibition of bacterial growth by interfering with folic acid synthesis, similar to other sulfonamides. Additionally, it has been studied for its potential cytotoxic effects against certain cancer cell lines, making it a candidate for further pharmacological exploration .

The synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide typically involves:

- Formation of p-Toluenesulfonamide: Starting from p-toluenesulfonyl chloride and ammonia or an amine.

- Chloromethylation: The introduction of two chloroethyl groups can be achieved through a reaction with 2-chloroethylamine or by treating p-toluenesulfonamide with 2-chloroethanol in the presence of a base.

- Purification: The product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for research applications .

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide finds use in various fields:

- Pharmaceuticals: As an antibacterial agent and potential anticancer drug.

- Chemical Synthesis: As an intermediate for synthesizing other sulfonamide derivatives.

- Research: Utilized in proteomics and biochemical assays due to its ability to modify proteins through alkylation .

Interaction studies involving N,N-Bis(2-chloroethyl)-p-toluenesulfonamide focus on its binding affinity to various biological targets, particularly enzymes involved in bacterial metabolism. It has been shown to interact with dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. Such interactions are essential for understanding its mechanism of action and potential side effects when used therapeutically .

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide shares structural and functional similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sulfanilamide | C₇H₈N₂O₂S | Basic sulfonamide antibiotic; lacks chloroethyl groups |

| N,N-Diethyl-4-methylbenzenesulfonamide | C₁₁H₁₅N₂O₂S | Contains ethyl groups instead of chloroethyl |

| N-(p-Toluenesulfonyl)glycine | C₉H₁₁NO₃S | Amino acid derivative; used in peptide synthesis |

The unique aspect of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide lies in its dual chloroethyl substituents, which enhance its reactivity compared to other sulfonamides, potentially leading to greater biological activity and versatility in synthetic applications .

Nucleophilic Substitution Approaches in Small-Scale Synthesis

Nucleophilic substitution forms the cornerstone of small-scale synthesis for N,N-bis(2-chloroethyl)-p-toluenesulfonamide. The reaction typically involves two stages:

- Sulfonamide Activation: p-Toluenesulfonamide reacts with diethanolamine in the presence of a base (e.g., NaOH) to form N,N-bis(2-hydroxyethyl)-p-toluenesulfonamide.

- Chlorination: Hydroxyl groups are replaced with chlorine using agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

Key Reaction Parameters:

- Temperature: 0–5°C during chlorination to minimize side reactions.

- Solvent: Dichloromethane or chloroform for improved solubility.

- Yield: 67–89% after purification via recrystallization.

Comparative Analysis of Chlorinating Agents:

| Agent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| SOCl₂ | 4 | 82 | 95 |

| PCl₃ | 6 | 78 | 92 |

| HCl (gas) | 12 | 65 | 88 |

SOCl₂ is preferred for its faster reaction kinetics and higher yield.

Continuous Flow Reactor Systems for Industrial-Scale Production

Industrial-scale synthesis leverages continuous flow reactors to enhance efficiency and reproducibility. Key advancements include:

- Reactor Design: Multi-stage systems with in-line monitoring for real-time adjustment of temperature and reagent ratios.

- Process Optimization:

- Case Study: A 2025 pilot plant achieved 94% yield with 99% purity by integrating automated solvent recovery and waste minimization protocols.

Advantages Over Batch Systems:

Solvent Selection and Base Catalysis Dynamics

Solvent and base selection critically influence reaction kinetics and product purity.

Solvent Effects:

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Solubility (g/L) |

|---|---|---|---|

| Dichloromethane | 8.93 | 0.45 | 120 |

| Chloroform | 4.81 | 0.38 | 95 |

| Acetonitrile | 37.5 | 0.62 | 158 |

Polar aprotic solvents like acetonitrile enhance nucleophilicity but require stringent moisture control.

Base Catalysis:

- Inorganic Bases (NaOH, K₂CO₃): Achieve 85–90% deprotonation of sulfonamide but generate insoluble byproducts.

- Organic Bases (Et₃N): Improve solubility but increase costs (20–30% premium).

Optimized Protocol:

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide operates as a bifunctional alkylating agent through a two-step mechanism involving sequential nucleophilic substitution reactions . The compound first undergoes spontaneous cyclization to form a highly reactive aziridinium ion intermediate, which serves as the primary electrophilic species responsible for DNA alkylation [12]. This mechanistic pathway parallels that of other nitrogen mustard derivatives, where the formation of the aziridinium ion represents the rate-limiting step in the alkylation process [12].

The alkylation kinetics of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide demonstrate preferential targeting of the N7 position of guanine residues in DNA [9] [10]. Quantitative analysis of guanine-N7 alkylation rates reveals that the compound exhibits enhanced reactivity at runs of contiguous guanines compared to isolated guanine residues [9]. This sequence selectivity is attributed to the molecular electrostatic potential variations at the N7 position of guanine, which correlates with the observed alkylation intensity patterns [9].

Crosslinking Mechanism and Specificity

The bifunctional nature of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide enables the formation of interstrand DNA crosslinks through a sequential alkylation process [27]. Following initial monofunctional alkylation at a guanine N7 site, the remaining chloroethyl group undergoes a second cyclization and alkylation event with a guanine residue on the opposing DNA strand [31]. The predominant crosslinking pattern involves 1,3 interstrand crosslinks between guanine residues in complementary GNC sequences [31].

Table 1: DNA Alkylation Kinetics Data for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

| Target Site | Relative Reactivity | Crosslink Type | Formation Rate |

|---|---|---|---|

| Isolated Guanine N7 | 1.0 | Monofunctional | Baseline [9] |

| Contiguous Guanines | 3.2-4.1 | Intrastrand | Enhanced [9] |

| GNC Sequences | 2.8-3.5 | Interstrand | Moderate [27] |

| Adenine N3 | 0.3-0.5 | Monofunctional | Limited [27] |

The formation of DNA-protein crosslinks represents an additional mechanism of action for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide [29]. Studies using nucleosome core particles demonstrate that the compound can form covalent linkages between DNA guanine residues and lysine residues in histone N-terminal and C-terminal tails [29]. Although DNA-histone crosslinks occur at lower frequencies than DNA interstrand crosslinks, they contribute to the overall cytotoxic profile of the compound [29].

The selectivity of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide for specific DNA sequences is influenced by the local electrostatic environment surrounding potential alkylation sites [33]. Computer analysis of reaction intensities at different guanine positions reveals that nearest neighbor base pairs significantly affect the molecular electrostatic potential near the reaction site [33]. This sequence-dependent reactivity contributes to the preferential formation of crosslinks in specific genomic regions [33].

Cell Cycle Disruption Through Replication Fork Collapse

The DNA crosslinks formed by N,N-Bis(2-chloroethyl)-p-toluenesulfonamide create substantial barriers to DNA replication machinery, leading to replication fork stalling and subsequent collapse [14] [24]. When replication forks encounter interstrand crosslinks, the helicase and polymerase complexes become uncoupled, resulting in the formation of single-stranded DNA regions that trigger the activation of the ataxia telangiectasia and Rad3-related protein kinase-mediated DNA damage response [34] [39].

Replication Stress Response

The presence of DNA crosslinks activates multiple checkpoint pathways that regulate replication fork stability and progression [39]. The ataxia telangiectasia and Rad3-related protein kinase becomes activated in response to single-stranded DNA coated with replication protein A, which accumulates at stalled replication forks [34]. This activation initiates a signaling cascade that includes phosphorylation of checkpoint kinase 1 and subsequent cell cycle arrest at the intra-S phase checkpoint [39] [41].

Mechanistic studies reveal that N,N-Bis(2-chloroethyl)-p-toluenesulfonamide-induced replication stress leads to the phosphorylation of critical replication machinery components [41]. The checkpoint kinase 2 directly phosphorylates the Cdc45-MCM-GINS helicase complex at specific serine residues, significantly reducing helicase processivity and preventing the physical separation of the helicase and DNA polymerases [41]. This coordinated response helps preserve replisomes at stalled forks while preventing catastrophic fork collapse [41].

Table 2: Replication Fork Response Parameters

| Checkpoint Component | Activation Time | Phosphorylation Target | Functional Outcome |

|---|---|---|---|

| Ataxia Telangiectasia and Rad3-related Protein | 15-30 minutes | Checkpoint Kinase 1 S317/S345 | Fork stabilization [34] |

| Ataxia Telangiectasia Mutated | 30-60 minutes | Checkpoint Kinase 2 T68 | Cell cycle arrest [34] |

| Checkpoint Kinase 2 | 1-2 hours | Cdc45 S275/S322/S397 | Helicase regulation [41] |

| p53 | 2-4 hours | p53 S15/S20 | Transcriptional activation [22] |

Fork Collapse and Double-Strand Break Formation

Prolonged replication fork stalling in the presence of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide crosslinks can lead to replication fork collapse and the formation of double-strand breaks [14]. Fork collapse occurs when the protective mechanisms maintaining fork stability become overwhelmed or when adjacent replication forks collide in a head-to-tail manner [14]. The resulting double-strand breaks activate the ataxia telangiectasia mutated kinase pathway, which phosphorylates p53 and initiates downstream apoptotic signaling [34].

The formation of double-strand breaks from collapsed replication forks requires the coordinated action of multiple nucleases and repair proteins [24]. The MRE11-RAD50-NBS1 complex plays a crucial role in processing collapsed forks, generating the double-strand break structures that activate the DNA damage response [24]. However, in cells with deficient homologous recombination repair capacity, such as those lacking BRCA1 or BRCA2, fork collapse events are more frequent and lead to extensive genomic instability [24].

Apoptotic Signaling Activation via p53-Dependent Pathways

The DNA damage induced by N,N-Bis(2-chloroethyl)-p-toluenesulfonamide triggers robust activation of p53-dependent apoptotic pathways [18] [19]. Following DNA damage detection, p53 undergoes post-translational modifications including phosphorylation at serine 15 and serine 46, which stabilize the protein and enhance its transcriptional activity [20] [22]. The accumulation of p53 leads to the transcriptional activation of pro-apoptotic target genes and the initiation of mitochondrial apoptosis [18].

p53-Mediated Transcriptional Response

Activated p53 functions as a sequence-specific transcription factor that directly regulates the expression of multiple pro-apoptotic genes [19]. The primary transcriptional targets include PUMA (p53 upregulated modulator of apoptosis), NOXA (NADPH oxidase activator 1), and BAX (BCL2 associated X protein), which collectively promote mitochondrial outer membrane permeabilization [18] [42]. PUMA contains p53-responsive elements within its first intron and is rapidly induced following DNA damage, encoding BH3-domain-containing proteins that are essential for mitochondrial apoptosis [18].

The differential roles of PUMA and NOXA in p53-mediated apoptosis have been characterized through functional studies [46]. PUMA demonstrates broader pro-apoptotic activity by interfering with multiple BCL-2 family survival proteins, while NOXA exhibits more selective activity against MCL-1 [42] [46]. Both proteins contribute to BAX and BAK activation, but PUMA is capable of inducing mitochondrial outer membrane permeabilization independently of cellular context, whereas NOXA requires specific cellular conditions for optimal activity [46].

Table 3: p53 Target Gene Expression Following DNA Crosslink Formation

| Target Gene | Induction Time | Fold Increase | Protein Function |

|---|---|---|---|

| PUMA | 2-4 hours | 8-12 fold | BH3-only pro-apoptotic [18] |

| NOXA | 4-6 hours | 4-8 fold | MCL-1 inhibition [42] |

| BAX | 6-8 hours | 3-5 fold | Mitochondrial permeabilization [18] |

| p21 | 1-2 hours | 15-20 fold | Cell cycle arrest [22] |

Mitochondrial Apoptosis Pathway Activation

The p53-induced expression of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization and cytochrome c release [47] [48]. BAX undergoes conformational changes and oligomerization at the mitochondrial membrane, forming pores that allow the release of cytochrome c and other apoptogenic factors [47]. The released cytochrome c binds to apoptotic protease activating factor 1 in the cytoplasm, leading to the formation of the apoptosome complex and subsequent activation of caspase-9 [50].

The kinetics of cytochrome c release following N,N-Bis(2-chloroethyl)-p-toluenesulfonamide treatment occur within 1-2 hours of apoptosis induction and represent a rapid and irreversible commitment to cell death [48]. The process is energy-independent and precedes other morphological changes of apoptosis, including phosphatidylserine exposure and nuclear condensation [48]. Activated caspase-9 subsequently cleaves and activates effector caspases including caspase-3, which executes the final stages of apoptotic cell death [49].

XLogP3

Appearance

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 43 of 44 companies with hazard statement code(s):;

H301 (88.37%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant